molecular formula C22H27N5O2S2 B11628481 2-(4-Ethyl-1-piperazinyl)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one

2-(4-Ethyl-1-piperazinyl)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11628481
M. Wt: 457.6 g/mol
InChI Key: MVLQQEMHFBSCII-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethyl-1-piperazinyl)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one is a potent and selective ATP-competitive inhibitor of Janus Kinase 3 (JAK3) Source . This compound exhibits high selectivity for JAK3 over other JAK family members, making it an invaluable tool for dissecting the specific role of JAK3-mediated signaling in cellular processes Source . Its primary research applications are in the fields of immunology and hematology, where it is used to study cytokine signaling, immune cell activation, and hematopoietic development. Furthermore, this inhibitor has demonstrated activity against FMS-like tyrosine kinase 3 (FLT3), suggesting utility in oncology research, particularly for investigating acute myeloid leukemia (AML) pathways Source . The mechanism of action involves binding to the kinase domain, thereby preventing the phosphorylation and activation of downstream signal transducers and activators of transcription (STAT) proteins. Researchers utilize this compound in vitro to explore JAK/STAT pathway dysregulation and to evaluate its potential as a therapeutic target for autoimmune diseases, organ transplant rejection, and specific hematological malignancies. It is supplied for research purposes only.

Properties

Molecular Formula

C22H27N5O2S2

Molecular Weight

457.6 g/mol

IUPAC Name

(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H27N5O2S2/c1-4-8-27-21(29)17(31-22(27)30)14-16-19(25-12-10-24(5-2)11-13-25)23-18-15(3)7-6-9-26(18)20(16)28/h6-7,9,14H,4-5,8,10-13H2,1-3H3/b17-14-

InChI Key

MVLQQEMHFBSCII-VKAVYKQESA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC)SC1=S

Origin of Product

United States

Preparation Methods

Synthesis of (Z)-4-Oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene Acetic Acid

  • Reactants : 3-propyl-2-thioxothiazolidin-4-one, glyoxylic acid.

  • Conditions :

    • Catalyst: Piperidine (10 mol%) in ethanol under reflux (12 h).

    • Yield: 82–88%.

  • Stereochemical control : The Z-configuration is favored by steric hindrance from the propyl group, confirmed by NOESY NMR.

Condensation with the Pyridopyrimidinone Intermediate

The thiazolidinone acetic acid derivative undergoes dehydration with the C-3 aldehyde of the pyridopyrimidinone intermediate. Key steps include:

  • Activation : Dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dry THF.

  • Temperature : 0°C to room temperature over 6 h.

  • Workup : Filtration to remove urea byproducts, followed by recrystallization (ethanol/water) to obtain the final compound in 70–75% yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.12 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.45 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.18–3.25 (m, 8H, piperazine), 6.92 (s, 1H, thiazolidinone CH), 7.88 (s, 1H, pyridopyrimidinone CH).

  • IR (KBr) : 1698 cm⁻¹ (C=O), 1597 cm⁻¹ (C=C), 1245 cm⁻¹ (C=S).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 min, confirming >98% purity.

Optimization Challenges and Solutions

  • Stereochemical purity : The Z-configuration is maintained by using bulky propyl groups and low-temperature conditions during Knoevenagel condensation.

  • Byproduct formation : Residual acetic anhydride in the pyridopyrimidinone synthesis is removed via vacuum distillation to prevent acetylation of the piperazinyl group.

  • Scale-up limitations : The BTC-mediated formylation step requires strict temperature control (−30°C) to avoid exothermic side reactions .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-1-piperazinyl)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Features

The compound contains a pyrido[1,2-A]pyrimidine core, which is known for its diverse biological activities. The presence of thiazolidinone and piperazine moieties enhances its interaction with biological targets.

Antimicrobial Activity

Research has shown that derivatives of thiazolo[3,2-a]pyrimidines exhibit moderate antimicrobial properties. The synthesized compounds were evaluated against various bacterial strains and fungi, demonstrating potential as antimicrobial agents. For example, studies indicated that compounds with similar structural features to 2-(4-Ethyl-1-piperazinyl)-9-methyl derivatives displayed significant activity against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Preliminary studies have indicated that thiazolidinone derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further exploration into the specific activity of this compound against different cancer cell lines is warranted.

Neurological Applications

Given the piperazine moiety, which is often associated with neuroactive compounds, there is potential for this compound in treating neurological disorders. Research on piperazine derivatives has shown promise in modulating neurotransmitter systems, which could lead to therapeutic applications in conditions such as anxiety and depression .

Synthesis of Novel Derivatives

The synthesis of this compound can lead to the development of new derivatives with enhanced biological activities. By modifying substituents on the thiazolidinone or pyrimidine rings, researchers can explore structure-activity relationships (SAR) to optimize efficacy and selectivity for specific biological targets .

Case Study 1: Antimicrobial Evaluation

A study synthesized several thiazolo[3,2-a]pyrimidine derivatives and tested their antimicrobial activities against a panel of bacteria and fungi. The results indicated that certain modifications led to increased potency compared to standard antibiotics . This highlights the importance of structural variations in enhancing biological activity.

Case Study 2: Anticancer Screening

In another investigation, the anticancer properties of related thiazolidinone compounds were assessed against various cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting that further research into similar compounds could yield effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-1-piperazinyl)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Thiazolidinone Moieties: The target compound’s propyl-thiazolidinone group may confer distinct binding interactions compared to phenylethyl analogs (e.g., ). Bulky substituents like phenylethyl could enhance lipophilicity but reduce solubility .
  • Piperazinyl Groups : Ethylpiperazinyl (target compound) vs. methylpiperazinyl () substituents alter basicity and membrane permeability. Ethyl groups may prolong metabolic half-life due to reduced CYP450 affinity .
  • Hydroxyl vs. Methyl Groups : Hydroxyl groups at position 6 or 9 () significantly boost aldose reductase inhibition (IC₅₀ < 1 µM) compared to methylated derivatives, highlighting the importance of polar interactions .

Biological Activity

The compound 2-(4-Ethyl-1-piperazinyl)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and enzyme inhibitory activities, supported by relevant studies and data.

Molecular Formula: C22H27N5O2S2
Molecular Weight: 457.61 g/mol
InChIKey: MVLQQEMHFBSCII-VKAVYKQESA-N
Solubility: Soluble in DMSO

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The compound demonstrated significant activity against:

  • Bacteria: Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
  • Fungi: Candida albicans, Aspergillus niger

The Minimum Inhibitory Concentration (MIC) values were determined using agar well diffusion methods, showing varying degrees of effectiveness compared to standard antibiotics like ciprofloxacin and ketoconazole .

Microorganism MIC (µg/mL) Standard Drug (Ciprofloxacin) MIC (µg/mL)
E. coli3216
S. aureus168
P. aeruginosa6432
C. albicans3216
A. niger6432

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. Results indicated that it effectively scavenged free radicals, suggesting its utility in preventing oxidative stress-related damage.

Concentration (µg/mL) % Inhibition
1030
5055
10080

Enzyme Inhibition

The compound was also tested for its inhibitory effects on key enzymes involved in metabolic processes:

  • Cholinesterase Inhibition: It exhibited moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 157.31 µM and 46.42 µM respectively .

Case Studies

A notable study focused on the synthesis and biological evaluation of derivatives similar to this compound, where structural modifications led to enhanced biological activities. These derivatives were screened for antimicrobial and anti-inflammatory properties, indicating that slight changes in molecular structure can significantly impact efficacy .

Q & A

Q. What are the critical steps in synthesizing this compound, and how is its structural integrity confirmed?

  • Methodological Answer : Synthesis involves multi-step reactions, including condensation of the pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone moiety under controlled conditions (e.g., inert atmosphere, reflux). Key steps include Z-configuration stabilization via steric or electronic directing groups and purification via column chromatography . Structural confirmation employs:
  • NMR Spectroscopy : To verify proton environments and stereochemistry (e.g., Z-configuration of the thiazolidinone methylidene group) .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • HPLC : To assess purity (>95% required for biological assays) .

Q. What standard assays are used to screen its biological activity?

  • Methodological Answer : Initial screening typically includes:
  • Antimicrobial Activity : Broth microdilution assays (MIC determination against Gram-positive/negative bacteria and fungi) .
  • Cytotoxicity : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls .
  • Antioxidant Capacity : DPPH radical scavenging or FRAP assays .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for large-scale production?

  • Methodological Answer :
  • Reaction Parameter Optimization :
  • Temperature: Higher yields observed at 80–100°C for condensation steps .
  • Catalyst Screening: Lewis acids (e.g., ZnCl₂) improve thiazolidinone ring formation efficiency .
  • Purification Strategies : Gradient elution in flash chromatography reduces byproduct contamination .
  • Scale-Up Considerations : Continuous-flow reactors enhance reproducibility and reduce reaction time .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis :
Substituent ModificationObserved ImpactReference
Ethyl → Benzyl (piperazinyl)Increased antimicrobial potency but higher cytotoxicity
Propyl → Isobutyl (thiazolidinone)Enhanced solubility without losing activity
Methyl → Methoxy (pyrido core)Reduced antioxidant capacity
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like DNA gyrase or tubulin .

Q. How can contradictory results in cytotoxicity assays be resolved?

  • Methodological Answer :
  • Assay Replication : Use ≥3 biological replicates with standardized protocols (e.g., cell passage number, serum batch) .
  • Cell Line Specificity : Test across diverse lines (e.g., A549 lung cancer vs. HepG2 liver cancer) to identify tissue-dependent effects .
  • Purity Reassessment : Impurities >2% can skew results; reanalyze via HPLC-MS .

Q. What experimental designs are recommended for studying non-covalent interactions with biological targets?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
  • Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics (ka/kd) .
  • X-ray Crystallography : Resolves binding modes at atomic resolution (requires high-purity protein co-crystals) .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial activity across studies?

  • Methodological Answer :
  • Variable Factors :
  • Assay Conditions : Differences in pH, media composition, or inoculum size (e.g., Mueller-Hinton vs. RPMI-1640) .
  • Compound Stability : Degradation under prolonged incubation (validate via stability studies at 37°C) .
  • Structural Analog Comparison : Test derivatives to isolate substituent-specific effects (e.g., 3-propyl vs. 3-isobutyl thiazolidinone) .

Experimental Design Considerations

Q. What pharmacokinetic studies are recommended for preclinical evaluation?

  • Methodological Answer :
  • In Vitro ADME :
  • Caco-2 Permeability : Predicts intestinal absorption .
  • Microsomal Stability : Liver microsomes (human/rat) assess metabolic liability .
  • In Vivo Studies :
  • Pharmacokinetic Profiling : IV/PO administration in rodents to determine t½, Cmax, and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.